(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one
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Overview
Description
Lathyrol is a natural product isolated from the traditional Chinese medicine Semen Euphorbiae, which is derived from the seeds of Euphorbia lathyris L. This compound is known for its diverse biological activities, including anti-tumor, anti-inflammatory, and anti-drug resistance properties . Lathyrol has garnered significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Lathyrol, a core scaffold structure of many lathyrane diterpenoids, has been found to primarily target proteins such as the androgen receptor (AR) and sphingosine kinase 2 (SPHK2) in renal cell carcinoma (RCC) mice . It also targets the SERCA2 protein, which plays a crucial role in regulating calcium levels within cells .
Mode of Action
Lathyrol interacts with its targets in a unique way. For instance, it affects the expression of AR and SPHK2 in RCC mice, which in turn influences the invasion and incidence of epithelial-mesenchymal transition (EMT) . Lathyrol also targets SERCA2, leading to a significant upregulation of calcium levels within cells .
Biochemical Pathways
Lathyrol’s action on its targets influences several biochemical pathways. For instance, it is related to activating the Keap1/Nrf2 pathway . It also inhibits the expression of NF-κB, blocks the nuclear translocation of NF-κB, and activates autophagy in LPS-induced RAW264.7 cells .
Pharmacokinetics
The ADME properties of a compound like Lathyrol would be crucial in determining its therapeutic potential .
Result of Action
The molecular and cellular effects of Lathyrol’s action are quite significant. It has been found to inhibit the proliferation of RCC xenografts, reduce the protein expression levels of AR, CYP17A1, SPHK2, PARP1, E-cadherin, and ZO-1 in tumor tissues, and promote the protein expression levels of N-cadherin, β-catenin, vimentin, and α-SMA .
Preparation Methods
Lathyrol can be synthesized through various methods. One common approach involves the extraction and isolation from the seeds of Euphorbia lathyris L. The seeds are subjected to solvent extraction, followed by chromatographic techniques to purify the compound . Additionally, synthetic routes have been developed to produce lathyrol and its derivatives. These methods often involve multi-step organic synthesis, including esterification, oxidation, and reduction reactions .
Chemical Reactions Analysis
Lathyrol undergoes several types of chemical reactions, including:
Oxidation: Lathyrol can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert lathyrol into less oxygenated compounds.
Substitution: Lathyrol can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions include various lathyrol derivatives with modified biological activities.
Scientific Research Applications
Comparison with Similar Compounds
Lathyrol belongs to the class of lathyrane diterpenoids, which are characterized by a highly oxygenated tricyclic system. Similar compounds include:
Deoxy Euphorbia Factor L1 (DEFL1): A derivative of lathyrol with potent anti-cancer activity.
ZCY-PROTAC: A synthetic derivative designed to target specific proteins for degradation.
Compared to these compounds, lathyrol exhibits unique biological activities and serves as a versatile scaffold for the development of new therapeutic agents.
Properties
CAS No. |
34420-19-4 |
---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(1R,3E,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one |
InChI |
InChI=1S/C20H30O4/c1-10-6-7-13-14(19(13,4)5)8-11(2)18(23)20(24)9-12(3)17(22)15(20)16(10)21/h8,12-17,21-22,24H,1,6-7,9H2,2-5H3/b11-8+/t12-,13-,14+,15-,16-,17-,20+/m0/s1 |
InChI Key |
SDBITTRHSROXCY-SVSKDHLKSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)CC[C@H]3[C@H](C3(C)C)/C=C(/C2=O)\C)O)O |
Canonical SMILES |
CC1CC2(C(C1O)C(C(=C)CCC3C(C3(C)C)C=C(C2=O)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is lathyrol and where is it found?
A1: Lathyrol is a natural diterpenoid molecule primarily found in Semen Euphorbiae, also known as Caper spurge (Euphorbia lathyris L.) seed oil. It is considered a major component of this traditional Chinese medicine. [, , , ]
Q2: What is the structure of lathyrol and are there any notable structural features?
A3: Lathyrol is a macrocyclic diterpene. Structurally, it possesses an exomethylene group that exhibits flipping around the mean plane of the macrocycle. This flipping can lead to puzzling differences in NMR data between lathyrol and its esters. []
Q3: Have any lathyrol derivatives been synthesized and what are their potential applications?
A4: Yes, numerous lathyrol derivatives have been synthesized. Modifications often involve the hydroxyl groups at C-3, C-5, or C-15, leading to the creation of acylates and epoxides. [] These derivatives have shown promise in various areas, including:
- Anticancer activity: Some derivatives exhibit greater potency against cancer cells than lathyrol itself. [, ]
- Chemoreversal agents: Certain derivatives display stronger chemoreversal ability than verapamil, a known P-glycoprotein inhibitor, making them potentially useful for overcoming multidrug resistance in cancer treatment. []
- Anti-inflammatory activity: Lathyrol-based PROTACs (proteolysis targeting chimeras) have shown promising anti-inflammatory effects, potentially by targeting MAFF protein and activating the Keap1/Nrf2 pathway. []
Q4: What analytical techniques are used to study lathyrol and its derivatives?
A4: A variety of analytical techniques are employed for the characterization and quantification of lathyrol and its derivatives, including:
- High-performance liquid chromatography (HPLC): Often coupled with UV detection (HPLC-UV) or mass spectrometry (HPLC-MS), this technique allows separation and identification of individual lathyrol esters in complex mixtures like Euphorbia lathyris seed oil. []
- Nuclear Magnetic Resonance (NMR): This technique is crucial for structural elucidation and understanding the dynamic behavior of lathyrol and its derivatives. [, ]
- Mass Spectrometry (MS): Used for identifying metabolites of lathyrol derivatives in cell culture studies, providing insights into their metabolism. []
- Molecular Docking Studies: This computational approach helps predict the binding interactions between lathyrol and target proteins like STAT3. []
Q5: What is the structure-activity relationship (SAR) of lathyrol derivatives?
A5: SAR studies are crucial for understanding how specific structural modifications impact the biological activity of lathyrol derivatives. For instance:
- Acylation and epoxidation: Introducing acyl groups or epoxides at specific positions can significantly alter a derivative's chemoreversal ability against multidrug resistance. []
- Hydrophobic interactions and hydrogen bonds: These interactions within the binding site of target proteins, like P-glycoprotein, play a vital role in determining the MDR reversal potency of lathyrol derivatives. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.